4-Amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide 4-Amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 421586-27-8
VCID: VC14901949
InChI: InChI=1S/C7H11N3OS2/c1-3-10-5(8)4(6(11)9-2)13-7(10)12/h3,8H2,1-2H3,(H,9,11)
SMILES:
Molecular Formula: C7H11N3OS2
Molecular Weight: 217.3 g/mol

4-Amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

CAS No.: 421586-27-8

Cat. No.: VC14901949

Molecular Formula: C7H11N3OS2

Molecular Weight: 217.3 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide - 421586-27-8

Specification

CAS No. 421586-27-8
Molecular Formula C7H11N3OS2
Molecular Weight 217.3 g/mol
IUPAC Name 4-amino-3-ethyl-N-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C7H11N3OS2/c1-3-10-5(8)4(6(11)9-2)13-7(10)12/h3,8H2,1-2H3,(H,9,11)
Standard InChI Key DTMHHRFGFHOOKN-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(SC1=S)C(=O)NC)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₇H₁₁N₃OS₂, with a molecular weight of 217.3 g/mol. Its IUPAC name, 4-amino-3-ethyl-N-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide, reflects its core structure:

  • A thiazole ring substituted with an ethyl group at position 3.

  • A thioxo group (S=) at position 2.

  • A carboxamide moiety (-CONHCH₃) at position 5.

Key identifiers include:

PropertyValue
Canonical SMILESCCN1C(=C(SC1=S)C(=O)NC)N
InChIKeyDTMHHRFGFHOOKN-UHFFFAOYSA-N
PubChem CID612424

The planar thiazole ring and sulfanylidene group contribute to its reactivity, enabling interactions with biological targets.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones or α-haloesters under basic conditions.

  • Functionalization: Introduction of the ethyl group via alkylation and subsequent carboxamide formation through coupling with methylamine.

Critical parameters include:

  • Temperature: 60–80°C for cyclization steps.

  • Solvents: Ethanol or dimethylformamide (DMF).

  • Catalysts: Triethylamine for deprotonation.

Analytical Data

While Vulcanchem and Sigma-Aldrich provide foundational data, detailed spectroscopic profiles (e.g., NMR, IR) remain underreported. Preliminary mass spectrometry data confirms the molecular ion peak at m/z 217.3.

Biological Activity and Mechanisms

Antimicrobial Properties

Thiazole derivatives are known for disrupting microbial cell membranes or enzyme systems. For this compound:

  • Minimum Inhibitory Concentration (MIC): 8–16 µg/mL against Staphylococcus aureus and Candida albicans in preliminary assays.

  • Mechanism: Likely involves inhibition of lanosterol 14α-demethylase (fungal cytochrome P450), a target of azole antifungals.

Enzyme Inhibition

The compound exhibits moderate inhibitory activity against:

  • Tyrosine kinase: IC₅₀ ≈ 50 µM.

  • Matrix metalloproteinases (MMPs): Potential application in cancer metastasis suppression.

Research Applications

Drug Development

The compound serves as a scaffold for antimicrobial agents, with structural analogs under investigation for:

  • Multidrug-resistant infections: Modifications to enhance permeability across bacterial membranes.

  • Synergistic combinations: Paired with β-lactam antibiotics to overcome resistance.

Chemical Biology

Its thioxo group participates in chelation-based assays to study metal-dependent enzymes, such as:

  • Zinc-dependent proteases.

  • Iron-containing oxidoreductases.

Comparative Analysis with Structural Analogs

A related compound, 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS No. EVT-12269538), shares the thiazole core but includes a benzodioxole group. Key differences include:

Property4-Amino-3-ethyl-N-methyl...4-amino-N-(1,3-benzodioxol...)
Molecular Weight217.3 g/mol276.3 g/mol
BioactivityAntimicrobialNeuroprotective (preliminary)
SolubilityModerate in DMSOLow in aqueous buffers

The ethyl group in the former enhances lipophilicity, favoring membrane penetration.

Future Directions

Pharmacokinetic Studies

Current gaps include:

  • ADME profiles: Absorption, distribution, metabolism, excretion.

  • In vivo efficacy: Animal models for systemic infections.

Structural Optimization

  • QSAR studies: To correlate substituents with bioactivity.

  • Hybrid molecules: Conjugation with fluoroquinolones for broader-spectrum activity.

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